Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a 1-benzothiophene core functionalized with a methyl carboxylate group at position 2 and a 4-ethoxyphenylsulfamoyl moiety at position 2. Its molecular formula is C₁₈H₁₇NO₅S₂, with a molecular weight of 431.53 g/mol . The compound’s structure combines a benzothiophene scaffold—a heterocyclic system known for its bioactivity in medicinal chemistry—with sulfonamide and ethoxy groups, which are often associated with enhanced solubility and target-binding properties.
The synthesis of such derivatives typically involves copper-catalyzed cross-coupling reactions, as demonstrated in analogous compounds (e.g., ).
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-3-24-13-10-8-12(9-11-13)19-26(21,22)17-14-6-4-5-7-15(14)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFHLPSQYWNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(4-ethoxyphenyl)ethanone, with sulfur and a base like potassium carbonate.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiophene intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the benzothiophene core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl vs. Amino Groups: Sulfamoyl derivatives (e.g., the target compound and ) exhibit higher molecular weights and altered hydrogen-bonding capabilities compared to amino-substituted analogs (e.g., ), which may influence crystallinity and bioavailability.
Synthetic Efficiency: Yields for amino-substituted analogs (e.g., 60–94% in ) suggest that coupling reactions at the 3-position of benzothiophene are generally efficient.
Thermal Stability :
- Melting points vary significantly: nitro-substituted derivatives (139–210°C) exhibit higher thermal stability than methoxy-substituted analogs (103–127°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole in nitro groups) . The absence of melting point data for sulfamoyl derivatives precludes direct comparison.
Spectroscopic and Analytical Data
Key Observations:
- ¹H-NMR: Amino-substituted analogs show distinct aromatic proton shifts (6.80–8.20 ppm) and characteristic signals for ester methyl groups (~3.80–3.90 ppm). Sulfamoyl derivatives are expected to exhibit downfield shifts for NH protons (~7–8 ppm) due to hydrogen bonding, but data are unavailable .
- IR: Nitro groups (1520, 1340 cm⁻¹) and carbonyl stretches (1700 cm⁻¹) are diagnostic for functional group identification.
Biological Activity
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data tables.
Chemical Structure and Properties
This compound features a complex structure that combines a benzothiophene core with a sulfamoyl group and an ethoxy-substituted phenyl moiety. The molecular formula is with a molecular weight of approximately 382.48 g/mol. The unique arrangement of these functional groups contributes to its diverse biological activities.
The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For instance, it may inhibit enzymes involved in cell proliferation or microbial growth, which underlies its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results indicate that the compound can effectively inhibit the growth of certain pathogenic bacteria, suggesting its potential use in treating bacterial infections.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promising anticancer properties. Studies have investigated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Significant cytotoxicity |
| A549 | 22.0 | Moderate cytotoxicity |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the cancer cells.
Study on Antimicrobial Properties
In a recent study published in Journal of Antimicrobial Agents, researchers tested this compound against a panel of bacterial strains. The compound demonstrated robust activity against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus.
Study on Anticancer Effects
Another study published in Cancer Research explored the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to significant apoptosis in MCF-7 cells, mediated through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
